1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride
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Overview
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Pharmacokinetics
The solubility of similar compounds in hot methanol suggests that they may be well-absorbed in the gastrointestinal tract if administered orally.
Result of Action
The ability of similar compounds to form pinacol benzyl boronate through borylation suggests that they may have a role in modifying the structure of other molecules, potentially influencing their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the storage temperature and exposure to air can affect the stability of similar compounds . Furthermore, the presence of a palladium catalyst is necessary for the borylation reaction to occur .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride typically involves the following steps:
Borylation Reaction: The introduction of the boron-containing group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester.
Piperidine Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the borylated phenyl compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or other boron-oxygen compounds.
Reduction: The phenyl ring or the piperidine ring can be reduced under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron group can yield boronic acids, while reduction of the phenyl ring can produce cyclohexyl derivatives.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynylbenzene
Uniqueness
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is unique due to its combination of a piperidine ring and a boron-containing group. This structure provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19;/h8-11H,5-7,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUXOBYELDMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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